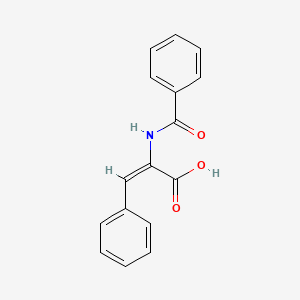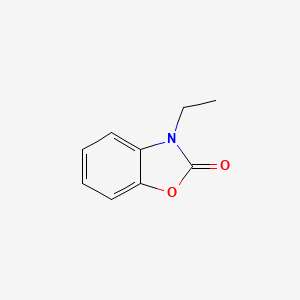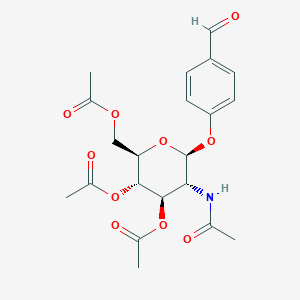
4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside
Overview
Description
4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside is a complex carbohydrate derivative. It is a potent inhibitor of the enzyme glycosidase, making it valuable for studying enzyme-substrate interactions . This compound exhibits exceptional therapeutic efficacy against various ailments, including cancer and microbial infections.
Mechanism of Action
Target of Action
The primary targets of 4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside are malignant cancer cells and microbial cells . This compound effectively suppresses the proliferation of these cells, demonstrating its potential in cancer therapy and antimicrobial treatment .
Mode of Action
This compound interacts with its targets by harnessing its distinct molecular characteristics . It is a potent inhibitor of the enzyme glycosidase , which plays a crucial role in the metabolism of carbohydrates. By inhibiting this enzyme, the compound disrupts the normal metabolic processes of the target cells, leading to their suppression .
Biochemical Pathways
The compound affects the carbohydrate metabolism pathway by inhibiting the glycosidase enzyme . This disruption can lead to the accumulation of undigested carbohydrates in the target cells, which can cause cellular stress and eventually lead to cell death .
Result of Action
The compound’s action results in the suppression of the proliferation of malignant cancer cells and microbial cells . This leads to a decrease in the growth and spread of these cells, demonstrating the compound’s therapeutic efficacy against cancer and microbial infections .
Biochemical Analysis
Biochemical Properties
4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside plays a crucial role in biochemical reactions as a potent inhibitor of glycosidase enzymes . Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. By inhibiting these enzymes, this compound can modulate various biochemical pathways involving carbohydrate metabolism. The compound interacts with glycosidases by binding to their active sites, thereby preventing the enzymes from catalyzing the hydrolysis of glycosidic bonds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to suppress the proliferation of malignant cancer cells with remarkable precision. Additionally, it exhibits antimicrobial activity, demonstrating promising outcomes in the management of bacterial and fungal infections. The influence of this compound on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of glycosidase enzymes, inhibiting their activity . This inhibition prevents the hydrolysis of glycosidic bonds, thereby modulating carbohydrate metabolism. Additionally, the compound’s interaction with glycosidases can lead to changes in gene expression and cellular signaling pathways, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged inhibition of glycosidase activity . Degradation of the compound over time can lead to a reduction in its inhibitory effects, necessitating careful consideration of experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits glycosidase activity without causing significant adverse effects. At higher doses, toxic effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. It is essential to determine the optimal dosage to achieve the desired inhibitory effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to carbohydrate metabolism. The compound interacts with glycosidase enzymes, inhibiting their activity and thereby modulating the hydrolysis of glycosidic bonds . This inhibition can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound is transported across cellular membranes and distributed to different cellular compartments where it exerts its inhibitory effects . Specific transporters and binding proteins may facilitate the compound’s localization and accumulation within target cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with glycosidase enzymes . Targeting signals and post-translational modifications may play a role in directing the compound to its site of action, ensuring effective inhibition of glycosidase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of 2-deoxy-D-glucose are protected using acetyl groups to form 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose.
Formation of Glycosidic Bond: The protected glucose derivative is then reacted with 4-formylphenol under acidic conditions to form the glycosidic bond.
Deprotection: The acetyl groups are removed under basic conditions to yield the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The acetyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include acetic anhydride (Ac2O) and various acids or bases for deprotection.
Major Products
Oxidation: this compound carboxylic acid.
Reduction: 4-Hydroxymethylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside.
Substitution: Various derivatives depending on the substituents introduced.
Scientific Research Applications
4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride: Another carbohydrate derivative with similar protective groups.
2-Acetamido-2-deoxy-alpha-D-glucopyranosyl Chloride 3,4,6-Triacetate: A related compound with similar structural features.
Uniqueness
4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside is unique due to the presence of the formyl group, which allows for additional chemical modifications and interactions. This makes it particularly valuable for studying enzyme-substrate interactions and developing therapeutic agents .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO10/c1-11(24)22-18-20(30-14(4)27)19(29-13(3)26)17(10-28-12(2)25)32-21(18)31-16-7-5-15(9-23)6-8-16/h5-9,17-21H,10H2,1-4H3,(H,22,24)/t17-,18-,19-,20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQYHIYFHAVCLA-PFAUGDHASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C=O)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)C=O)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426261 | |
| Record name | [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15430-77-0 | |
| Record name | [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile](/img/structure/B7726415.png)
![2-hydroxy-N-(2-{2-[2-(lactoylamino)ethoxy]ethoxy}ethyl)propanamide](/img/structure/B7726433.png)
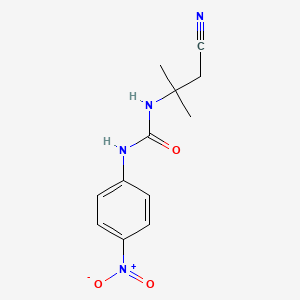

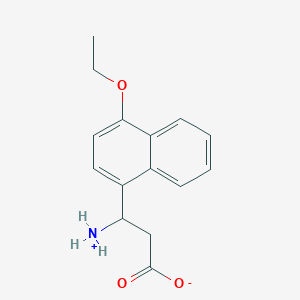
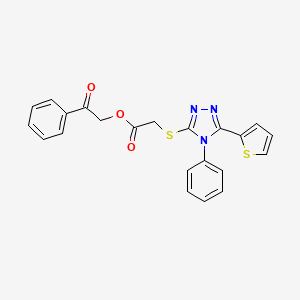
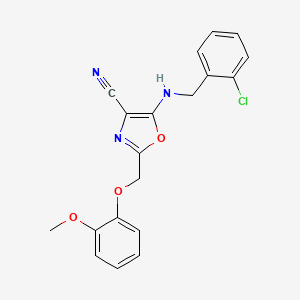
![2-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)phenyl acetate](/img/structure/B7726475.png)
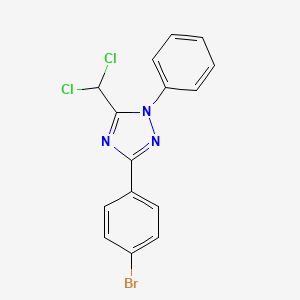
![2,4-dimethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B7726486.png)
![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7726501.png)

